molecular formula C33H39F3N4O6 B12396121 Sms2-IN-3

Sms2-IN-3

Cat. No.: B12396121
M. Wt: 644.7 g/mol
InChI Key: MQJSYTCXEOBCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sms2-IN-3 is a potent and selective inhibitor of sphingomyelin synthase 2 (SMS2), an enzyme responsible for the production of sphingomyelin, a crucial component of the plasma membrane. This compound has an IC50 value of 2.2 nM, indicating its high efficacy in inhibiting SMS2 . This compound has been shown to significantly reduce hepatic sphingomyelin levels, making it a valuable tool in scientific research and potential therapeutic applications .

Preparation Methods

The synthesis of Sms2-IN-3 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions to ensure high yield and purity. Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing advanced purification techniques to obtain the compound in large quantities .

Chemical Reactions Analysis

Sms2-IN-3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Sms2-IN-3 has a wide range of scientific research applications, including:

    Chemistry: It is used to study the role of sphingomyelin synthase 2 in lipid metabolism and membrane biology.

    Biology: Researchers use this compound to investigate the effects of sphingomyelin synthase 2 inhibition on cellular processes such as apoptosis, cell proliferation, and signal transduction.

    Medicine: this compound is being explored as a potential therapeutic agent for diseases associated with sphingomyelin metabolism, such as atherosclerosis, fatty liver disease, and certain types of cancer.

    Industry: The compound is used in the development of new drugs and therapeutic strategies targeting sphingomyelin synthase 2

Mechanism of Action

Sms2-IN-3 exerts its effects by selectively inhibiting sphingomyelin synthase 2, thereby reducing the production of sphingomyelin. This inhibition disrupts the integrity and function of the plasma membrane, leading to alterations in cellular processes such as signal transduction, apoptosis, and cell proliferation. The molecular targets and pathways involved include the PLCγ/PI3K/Akt signaling pathway, which is inhibited in the presence of this compound .

Comparison with Similar Compounds

Sms2-IN-3 is unique in its high selectivity and potency as an SMS2 inhibitor. Similar compounds include:

This compound stands out due to its high selectivity and potency, making it a valuable tool in both research and potential therapeutic applications.

Properties

Molecular Formula

C33H39F3N4O6

Molecular Weight

644.7 g/mol

IUPAC Name

(1-methylcyclopropyl) 4-[3-[[3-[[3-methoxy-5-(trifluoromethyl)phenyl]methyl-methylcarbamoyl]-1-methyl-2-oxo-1,8-naphthyridin-4-yl]oxy]propyl]piperidine-1-carboxylate

InChI

InChI=1S/C33H39F3N4O6/c1-32(11-12-32)46-31(43)40-14-9-21(10-15-40)7-6-16-45-27-25-8-5-13-37-28(25)39(3)30(42)26(27)29(41)38(2)20-22-17-23(33(34,35)36)19-24(18-22)44-4/h5,8,13,17-19,21H,6-7,9-12,14-16,20H2,1-4H3

InChI Key

MQJSYTCXEOBCLQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)OC(=O)N2CCC(CC2)CCCOC3=C(C(=O)N(C4=C3C=CC=N4)C)C(=O)N(C)CC5=CC(=CC(=C5)OC)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.